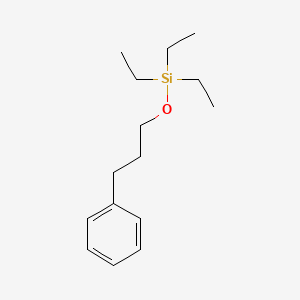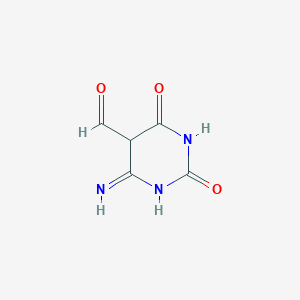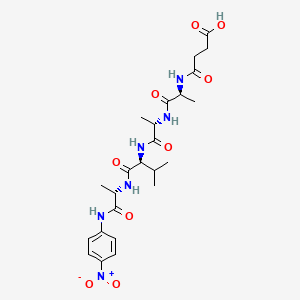![molecular formula C9H16O6 B13820807 methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of dihydroxyacetone and dimethyl carbonate under specific reaction conditions to form the dioxolane ring. The stereochemistry is controlled through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The pathways involved may include modulation of oxidative stress and inhibition of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: shares similarities with other dioxolane derivatives and esters.
Ethyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with an ethyl ester group.
Propyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Similar structure but with a propyl ester group.
Uniqueness
The unique stereochemistry and functional groups of this compound make it particularly valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C9H16O6 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-6(5(11)4-10)7(15-9)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
Clé InChI |
NTLRJQFXSGMTPL-VQVTYTSYSA-N |
SMILES isomérique |
CC1(O[C@H]([C@H](O1)C(=O)OC)[C@@H](CO)O)C |
SMILES canonique |
CC1(OC(C(O1)C(=O)OC)C(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)

![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)



![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)

![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
